CY2

Description

BenchChem offers high-quality CY2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CY2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

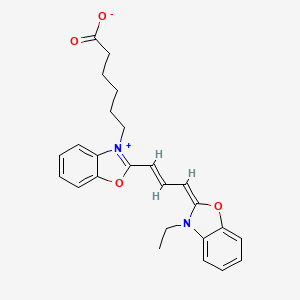

IUPAC Name |

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Application Dynamics of Cyanine 2 (Cy2) Dye

As a Senior Application Scientist, I frequently encounter researchers who treat fluorescent dyes as simple "black box" reagents. However, optimizing advanced proteomics and imaging assays requires a fundamental understanding of the fluorophore's chemical architecture and the physical chemistry driving its conjugation. This whitepaper deconstructs the structural logic, photophysical behavior, and validated experimental workflows for Cyanine 2 (Cy2), a highly specialized green-fluorescent dye.

Structural Anatomy and Chemical Logic of Cy2

Historically developed by GE Healthcare (now Cytiva), Cy2 is unique among the classical cyanine dye family[1]. While the widely utilized Cy3 and Cy5 dyes are built upon an indolenine (indole) heterocyclic core, Cy2 is strictly defined by its benzoxazole chromophore[2].

The Trimethine Paradox

By standard cyanine nomenclature, the "2" in Cy2 might imply a dimethine bridge. However, structurally, Cy2 possesses a trimethine bridge (three carbon atoms, prop-2-enylidene)—identical in length to Cy3[2][3]. The defining difference lies in the heteroatom substitution. The oxygen atoms within the benzoxazole rings of Cy2 are highly electronegative compared to the gem-dimethyl carbon atoms of the indolenine rings in Cy3. This electronegativity alters the electron density distribution across the conjugated π-system, resulting in a pronounced hypsochromic (blue) shift of approximately 70 nm[2]. Consequently, Cy2 absorbs and emits in the green spectral range, making it the sole green-fluorescent dye in the classical cyanine series[2].

Functional Modifications for Biological Utility

For drug development and molecular biology applications, the hydrophobic cyanine core must be modified to ensure biocompatibility and reactivity:

-

Sulfonation: The addition of sulfonate groups (-SO

-

Reactive Linker: Cy2 is predominantly synthesized with an N-hydroxysuccinimide (NHS) ester functional group attached via an alkyl linker[2][6]. This enables stable, covalent conjugation to primary amines.

Structural deconstruction of the Cy2 fluorophore highlighting its functional moieties.

Photophysical Profile and Solvatochromism

Cy2 exhibits robust photophysical properties suitable for high-resolution imaging and quantitative proteomics.

Quantitative Data Summary

| Property | Specification |

| Chemical Formula (Core) | C |

| Chromophore Core | Benzoxazole[2] |

| Polymethine Bridge | Trimethine (3 carbons)[2] |

| Excitation Maximum ( | ~490 - 492 nm[1][2] |

| Emission Maximum ( | ~508 - 510 nm[1][2] |

| Extinction Coefficient ( | ~150,000 M |

| Reactive Group | N-hydroxysuccinimide (NHS) ester[2] |

Environmental Sensitivity (Solvatochromism)

A critical insight often overlooked in standard protocols is mounting media selection. Cy2 is highly sensitive to the polarity of its microenvironment. In aqueous mounting media, Cy2 is often outperformed by modern alternatives like Alexa Fluor 488[7]. However, in non-polar plastic mounting media (such as DPX or Permount), Cy2 undergoes structural rigidification. The non-polar environment restricts the rotation of the polymethine bridge, minimizing non-radiative decay pathways (e.g., photoisomerization). As a result, Cy2 conjugates require significantly less exposure time and exhibit vastly superior brightness, contrast, and longevity in DPX compared to Alexa Fluor 488 or DyLight 488[7].

Mechanistic Protocol: Amine-Reactive Protein Labeling

To ensure a self-validating and highly reproducible labeling workflow, the following protocol details the conjugation of Cy2-NHS ester to protein targets.

Causality of Experimental Choices

-

Buffer Selection: The reaction must occur in an amine-free buffer (e.g., PBS, HEPES, or Urea/CHAPS). Buffers containing primary amines (Tris, glycine) or ammonium ions will act as competitive nucleophiles, irreversibly consuming the Cy2-NHS ester and destroying labeling efficiency[4][8].

-

pH Optimization: The pH must be strictly maintained at 8.5 ± 0.5[6][8]. The reaction relies on the nucleophilic attack of the protein's primary amines (lysine

-amino groups, pKa ~10.5) on the NHS ester. At physiological pH (7.4), these amines are predominantly protonated (-NH

Step-by-Step Methodology

-

Protein Preparation: Adjust the protein concentration to 2–10 mg/mL in an amine-free buffer[8]. Lower concentrations drastically reduce the bimolecular collision rate, lowering conjugation efficiency[8].

-

pH Validation: Verify the pH is exactly 8.5. If the sample is below pH 8.0, titrate with 1 M sodium bicarbonate[8].

-

Dye Reconstitution: Reconstitute the lyophilized Cy2-NHS ester in anhydrous dimethylformamide (DMF) immediately prior to use. Cy dyes are highly sensitive to moisture; hydration will prematurely hydrolyze the NHS ester[9][10].

-

Conjugation Reaction: Add the Cy2-NHS ester to the protein solution. For minimal labeling (e.g., 2D-DIGE), use a ratio of 400 pmol of dye per 50 µg of protein[6]. Incubate the mixture for 30 minutes on ice (or room temperature for standard immunofluorescence) in the dark to protect the fluorophore from photobleaching[4][9].

-

Reaction Quenching (Self-Validating Step): Terminate the reaction by adding a molar excess of a primary amine. Add 1 µL of 10 mM lysine and incubate for 10 minutes[6][9]. This step ensures that no active NHS ester remains to cross-react in downstream multiplexing applications.

-

Purification: Remove unbound dye using a Sephadex G-25 size-exclusion column or dialysis against a neutral buffer (pH 7.2–7.4)[8].

Multiplexing Strategy: Cy2 as the Universal Internal Standard in 2D-DIGE

One of the most powerful applications of Cy2 is in Two-Dimensional Fluorescence Difference Gel Electrophoresis (2D-DIGE). In this technique, Cy2, Cy3, and Cy5 are synthesized to be mass- and charge-matched, ensuring that proteins labeled with any of the three dyes co-migrate to the exact same coordinate on a 2D gel[6][10].

Cy2 is universally designated as the internal standard [9][10]. An aliquot of every sample in the experiment is pooled together and labeled with Cy2. Individual experimental samples (e.g., Control and Treated) are labeled with Cy3 and Cy5. The three labeled populations are mixed and resolved on a single gel. Because the Cy2-labeled pool contains every protein present across all samples, it provides a constant reference point for every spot on the gel, allowing image analysis software to normalize spot volumes and accurately quantify differential expression without gel-to-gel variation artifacts[9][10].

2D-DIGE multiplexing workflow utilizing Cy2 as the universal internal standard.

References

- Cy2 Dye Profile - FluoroFinder.

- Cy2 - TargetMol.

- Labeling with Cy dyes - Bio-protocol.

- Cy2 (Cyanine2) | Fluorescent Dye - MedChemExpress.

- Cy2 dye | C29H32N2O12S2 | CID 76447566 - PubChem - NIH.

- Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch.

- 3Dye CYanine2/3/5 fluor Labeling Pack - Interchim.

- 3Dyes 2D CYanine labeling Kits - Interchim.

- Cyanine 2 NHS ester[equivalent to Cy2(R) NHS ester] - Biomol.com.

- University of Southampton Research Repository ePrints Soton - soton.ac.uk.

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Cyanine 2 NHS ester [equivalent to Cy2(R) NHS ester] | U-genes | Biomol.com [biomol.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Cy2 | TargetMol [targetmol.com]

- 5. Cy2 dye | C29H32N2O12S2 | CID 76447566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. interchim.fr [interchim.fr]

Cy2 Fluorophore Mechanism of Action: Photophysics, Bioconjugation, and Multiplexed Proteomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Cyanine 2 (Cy2) is a benchmark green-emitting fluorophore widely utilized in quantitative proteomics, immunofluorescence, and super-resolution microscopy. Unlike its heavier cyanine counterparts (Cy3, Cy5) which rely on indole rings, Cy2 is engineered with a unique benzoxazole chromophore[1]. This structural divergence shifts its excitation and emission maxima to the yellow-green spectral range (~490 nm / 510 nm), making it an optimal substitute for FITC or Alexa Fluor 488, particularly when utilizing 488 nm Argon-ion lasers[1][2][3]. This guide deconstructs the photophysical mechanisms of Cy2, its covalent bioconjugation chemistry, and its highly specialized application as the universal internal standard in Two-Dimensional Difference Gel Electrophoresis (2D-DIGE).

Photophysical Mechanism of Action

The fluorescence of Cy2 is governed by the electronic transitions within its polymethine bridge. Upon absorbing a photon, the molecule transitions from its singlet ground state (

-

Cis-Trans Isomerization: The polymethine chain can undergo rotation from the

state, leading to a non-fluorescent ground-state isomer. This steric-dependent process competes directly with fluorescence, slightly reducing the quantum yield depending on the local microenvironment[4]. -

Intersystem Crossing to the Triplet State (

): Cy2 can undergo intersystem crossing into a long-lived triplet state. This state is highly reactive with molecular oxygen, leading to the generation of reactive oxygen species (ROS) and subsequent irreversible photobleaching. Conjugation with photostabilizers (e.g., cyclooctatetraene [COT] or Trolox) mitigates this via a rapid redox "ping-pong" mechanism, quenching the triplet state and restoring the fluorophore to -

Thiol-Induced Photoswitching (STORM Mechanism): In Single-Molecule Localization Microscopy (SMLM/STORM), Cy2 can be intentionally driven into a reversible "dark state." Primary thiols (such as mercaptoethylamine) in the imaging buffer nucleophilically attack the polymethine bridge, disrupting the conjugated

-electron system to form a stable thiol-adduct[6]. Subsequent irradiation with UV/Vis light breaks this covalent bond, returning the dye to its emissive state for single-molecule detection[6].

Cy2 Photophysical state transitions, highlighting fluorescence, triplet states, and photoswitching.

Bioconjugation Chemistry: The NHS Ester Reaction

For protein labeling, Cy2 is predominantly synthesized as an N-hydroxysuccinimide (NHS) ester. This amine-reactive crosslinker specifically targets the

The Causality of pH Control:

The aminolysis reaction is strictly pH-dependent. At physiological pH (7.4), the majority of lysine amines are protonated (

The "Minimal Labeling" and Charge Replacement Paradigm: In 2D-DIGE, Cy2 is universally deployed as the internal standard[8][9]. To preserve the integrity of the 2D gel separation, the protocol employs a "minimal labeling" strategy, targeting only 1-2% of available lysines[10]. Over-labeling would cause hydrophobic shifts and generate multiple artifactual spots for a single protein. Crucially, the Cy2 NHS ester carries an intrinsic +1 charge. When it forms an amide bond with lysine, it neutralizes the amino acid's native positive charge but replaces it with its own. This ensures the protein's isoelectric point (pI) remains completely unaltered during the first-dimension isoelectric focusing (IEF)[10].

Quantitative Data: Spectral & Chemical Benchmarks

| Property | Specification | Operational Significance |

| Chromophore Core | Benzoxazole | Shifts spectrum to yellow-green, distinct from Cy3/Cy5[1]. |

| Excitation Max ( | 489 - 492 nm | Optimal for 488 nm Argon-ion lasers[2][3]. |

| Emission Max ( | 506 - 510 nm | Narrow emission profile minimizes spectral bleed-through[11]. |

| Extinction Coefficient | ~150,000 | High molar absorptivity ensures bright signal even at 1% labeling[1]. |

| Net Charge (Conjugated) | +1 | Replaces lysine charge; prevents pI shifts in 2D gels. |

| Target Reactive Group | NHS Ester | Forms highly stable, irreversible amide bonds with primary amines. |

Self-Validating Protocol: 2D-DIGE Minimal Labeling Workflow

This methodology details the preparation of the Cy2 internal standard, a critical component that allows multiplexed samples to be normalized against gel-to-gel variations[8][9].

Step 1: Sample Preparation Adjust the pooled protein lysate (an equal mixture of all samples in the experiment) to a concentration of 2-10 mg/mL in an amine-free lysis buffer (e.g., Urea/Thiourea/CHAPS) adjusted to pH 8.5[7]. Causality: Primary amines in common buffers like Tris or glycine will competitively consume the NHS ester, dropping protein labeling efficiency to near zero[7].

Step 2: Dye Reconstitution Dissolve the Cy2-NHS ester in high-quality, anhydrous Dimethylformamide (DMF) or DMSO[7]. Causality: Trace water in hygroscopic solvents will prematurely hydrolyze the NHS ester before it can react with the protein.

Step 3: Minimal Labeling Reaction Add 400 pmol of Cy2 dye per 50 µg of protein. Mix gently and incubate on ice for 30 minutes in the dark[10]. Causality: Ice minimizes endogenous protease activity and slows the aqueous hydrolysis of the dye, thermodynamically favoring the aminolysis reaction[10].

Step 4: Quenching (Self-Validation Step) Add 1 µL of 10 mM free Lysine to the reaction and incubate for 10 minutes on ice. Causality: This is a critical self-validating failsafe. The free lysine aggressively consumes all unreacted Cy2-NHS ester. Without this step, pooling this sample with the Cy3/Cy5 samples would cause cross-labeling, destroying the multiplexed data integrity.

Step 5: Pooling and Separation Combine the Cy2-labeled internal standard equally with the quenched Cy3- and Cy5-labeled biological samples, then proceed to Isoelectric Focusing (IEF) and SDS-PAGE[10][8].

2D-DIGE multiplexing workflow utilizing Cy2 as the universal internal standard.

References

-

Levitus, M., & Ranjit, S. "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments". Cambridge University Press.[Link]

-

Evident Scientific. "Fluorophores for Confocal Microscopy". Evident Scientific.[Link]

-

ITSI-Biosciences. "Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) in Proteomics: Core Principles". ITSI-Biosciences.[Link]

-

Scientific Laboratory Supplies. "Amersham™ CyDye DIGE Fluors (minimal dyes) for 2D DIGE". Scientific Laboratory Supplies.[Link]

-

Viswanathan, S., et al. "Fluorescence two-dimensional difference gel electrophoresis for biomaterial applications". Royal Society Publishing.[Link]

-

Dempsey, G. T., et al. "Photoswitching Mechanism of Cyanine Dyes". NIH PMC (J Am Chem Soc).[Link]

-

FluoroFinder. "Cy2 Dye Profile". FluoroFinder. [Link]

-

Zheng, Q., et al. "On the Mechanisms of Cyanine Fluorophore Photostabilization". ACS Publications.[Link]

Sources

- 1. Cyanine 2 NHS ester [equivalent to Cy2(R) NHS ester] | U-genes | Biomol.com [biomol.com]

- 2. Spectral Bleed-Through in Confocal: Causes, Detection & Correction | Evident [evidentscientific.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. itsibio.com [itsibio.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. lumiprobe.com [lumiprobe.com]

Technical Deep Dive: Photostability Profile of Cyanine 2 (Cy2)

Topic: Photostability of CY2 Fluorescent Dye Content Type: Technical Deep Dive & Operational Guide Audience: Senior Researchers, Microscopists, and Assay Developers

Executive Summary: The Application Scientist’s Verdict

As a Senior Application Scientist, my assessment of Cyanine 2 (Cy2) is grounded in a clear distinction between its historical significance and its current utility. While Cy2 was a pivotal improvement over FITC (Fluorescein Isothiocyanate) regarding pH insensitivity and water solubility, it is now considered a legacy fluorophore .

For high-content screening (HCS) or long-term live-cell imaging, Cy2 exhibits significant limitations in photostability compared to modern sulfonated rhodamines or modified cyanines (e.g., Alexa Fluor 488). However, Cy2 remains relevant in specific niche applications, particularly where its unique solubility profile in non-polar plastic mounting media (like DPX) offers a brightness advantage that hydrophilic dyes cannot match.

This guide provides the mechanistic understanding and rigorous protocols required to extract maximum performance from Cy2, should your experimental constraints mandate its use.

Technical Specifications & Comparative Benchmarking

To understand the photostability limitations of Cy2, we must quantify its fundamental photophysical properties against its predecessor (FITC) and its modern successor (Alexa Fluor 488).

Table 1: Comparative Photophysical Properties

| Feature | Cy2 (Cyanine 2) | FITC (Fluorescein) | Alexa Fluor 488 |

| Excitation Max (nm) | 489 | 490 | 495 |

| Emission Max (nm) | 506 | 525 | 519 |

| Extinction Coeff. ( | |||

| Quantum Yield ( | ~0.12 (Low) | 0.92 | 0.92 |

| Photostability ( | Moderate | Poor | Excellent |

| pH Sensitivity ( | Insensitive (pH 4-10) | High ( | Insensitive (pH 4-10) |

| Primary Bleaching Mode | ROS-mediated oxidation | Protonation / Oxidation | Minimal |

Critical Insight: Note the discrepancy between Extinction Coefficient and Quantum Yield for Cy2. While it absorbs light very efficiently (

Mechanistic Analysis: Why Cy2 Bleaches

Understanding the cause of fading allows us to mitigate it. Cy2 photobleaching is not random; it is a deterministic physicochemical pathway.

The Triplet State Trap

Upon excitation, Cy2 electrons enter the Singlet Excited State (

-

Long Lifetime: The

state is long-lived ( -

ROS Generation: The

dye transfers energy to molecular oxygen ( -

Self-Destruction: Singlet oxygen attacks the polymethine bridge of the Cy2 molecule, cleaving the conjugation system and permanently destroying fluorescence.

Diagram 1: The Photobleaching Cascade

The following diagram illustrates the mechanistic pathway leading to Cy2 degradation.

Caption: Jablonski diagram highlighting the Triplet State (T1) as the precursor to ROS-mediated photobleaching in Cy2.

Operational Optimization Strategies

If you must use Cy2, you cannot rely on passive stability. You must actively engineer the environment to suppress the

A. The "Hard Mounting" Advantage

Unlike Alexa dyes, Cy2 is uniquely stable in non-polar, plastic mounting media such as DPX or Permount.[1]

-

Mechanism: Rigid media restrict the molecular flexibility required for non-radiative decay and cis-trans isomerization.

-

Result: In DPX, Cy2 can appear brighter and more stable than in aqueous buffers (like PBS/Glycerol), where it is often outperformed by Alexa 488.

B. Chemical Scavengers (The "Cocktail" Approach)

Standard anti-fade mounts (e.g., Vectashield) are often insufficient for Cy2. For rigorous quantification, use a buffer containing:

-

Oxygen Scavengers: Glucose Oxidase + Catalase (removes

source). -

Triplet State Quenchers (TSQ): Cyclooctatetraene (COT) or Trolox.[2][3] These molecules physically collide with the dye in the

state, returning it to

Protocol: Validating Photostability (The Assay)

Do not rely on manufacturer claims. Every optical system differs. Use this self-validating protocol to determine the "photon budget" of Cy2 on your microscope.

Experimental Workflow

Objective: Determine the half-life (

Caption: Step-by-step workflow for empirically determining the photobleaching half-life (

Step-by-Step Methodology

-

Sample Prep: Prepare a slide with Cy2-labeled secondary antibodies. Ensure the sample is sealed to prevent oxygen replenishment if using scavengers.

-

Acquisition:

-

Focus on a field of view.

-

Set exposure time to your standard experimental value (e.g., 100ms).

-

Crucial: Do not use "Auto-Exposure." Lock the settings.

-

Acquire a time-lapse series (1 frame per second) for 5 minutes with the excitation shutter open continuously (or synchronized with capture).

-

-

Analysis:

-

Define a Region of Interest (ROI) over a bright structure.

-

Define a Background ROI (no cell).

-

Plot the background-subtracted intensity over time.

-

Fit the curve to a single exponential decay:

. -

Calculate half-life:

.

-

Troubleshooting & FAQ

Q: My Cy2 signal disappears almost instantly (seconds).

-

Diagnosis: Likely "Triplet Saturation" or lack of anti-fade.

-

Fix: Reduce laser power density. Photobleaching is often non-linear; reducing power by 50% can increase observation time by >200%. Switch to a mounting medium with p-phenylenediamine (PPD) or propyl gallate.

Q: Can I use Cy2 for Super-Resolution (STORM/PALM)?

-

Verdict: Generally, no. While cyanines can "blink" (a requirement for STORM), Cy2's photon budget (total photons emitted before destruction) is too low to reconstruct high-quality images compared to Cy5 or Alexa 647.

Q: Why does Cy2 look brighter in my plastic sections than Alexa 488?

-

Reason: This is the "Solubility Effect." Alexa dyes are highly hydrophilic and may precipitate or quench in hydrophobic plastic media (DPX). Cy2 is more hydrophobic, maintaining quantum efficiency in these specific environments.

References

-

Zheng, Q., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of Physical Chemistry Letters. [Link]

-

Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]

Sources

The Biophysical and Operational Imperatives of Cy2 Dye: Solubility, Stability, and Storage Protocols

Introduction

As a Senior Application Scientist, I frequently observe that the failure of multiplexed proteomics (such as 2D-DIGE) or immunofluorescence assays is rarely due to the inherent photophysics of the fluorophore. Instead, it is almost always a failure in managing solvent quality, pH, or storage conditions. Cyanine 2 (Cy2) is a fundamental fluorescent probe, exhibiting an excitation maximum at 492 nm and an emission peak at 508 nm[1]. When functionalized as an N-hydroxysuccinimide (NHS) ester, Cy2 becomes a highly reactive electrophile designed to covalently bind to primary amines on proteins[2]. However, this reactivity is a double-edged sword: the very chemistry that enables efficient labeling also makes the dye exquisitely sensitive to moisture and nucleophilic solvents[3].

This technical guide deconstructs the causality behind Cy2 solubility, degradation pathways, and storage imperatives, providing a self-validating protocol for researchers and drug development professionals.

Part 1: The Chemical Physics of Cy2 Solubility

The solubility profile of Cy2-NHS ester dictates the choice of reconstitution solvent. Because the NHS ester is highly susceptible to hydrolysis in aqueous environments, the dye must be reconstituted in a polar, aprotic, and anhydrous organic solvent before being introduced to the aqueous protein sample[2].

Table 1: Cy2-NHS Ester Solubility and Solvent Compatibility

| Solvent | Solubility | Application Suitability | Mechanistic Caveats |

| Anhydrous DMF | ~30 mg/mL[2] | Optimal for NHS-ester labeling | Must be amine-free. Degraded DMF releases dimethylamine, which neutralizes the dye[3]. |

| Anhydrous DMSO | ~10 mg/mL[2] | Acceptable alternative | Freezes at 18.5°C, making handling on ice difficult. Highly hygroscopic. |

| PBS (pH 7.2) | < 0.5 mg/mL[2] | Final aqueous reaction phase | NHS ester hydrolyzes rapidly (within minutes) in water[2]. |

| Ethanol | Slightly soluble[2] | Not recommended | Alcohols are nucleophilic and can competitively react with the NHS ester. |

Causality Insight: Why is preferred over Dimethyl sulfoxide (DMSO) despite both being polar aprotic solvents? DMSO has a freezing point of 18.5°C. Labeling reactions are typically prepared on ice to preserve protein integrity. DMSO will freeze in the pipette tip, leading to inaccurate volumetric dispensing and irreproducible dye-to-protein ratios. DMF remains liquid on ice, ensuring absolute precision.

Part 2: Degradation Pathways and Storage Imperatives

The structural integrity of Cy2-NHS ester is compromised by two primary degradation pathways: hydrolysis and aminolysis.

-

Hydrolysis (Moisture Contamination): If the lyophilized dye is exposed to atmospheric moisture, the water molecules act as nucleophiles, attacking the NHS ester and converting it into a non-reactive Cy2-carboxylic acid[3].

-

Aminolysis (Solvent Degradation): DMF degrades over time when exposed to air, releasing dimethylamine. This primary amine will outcompete your target protein, reacting with the Cy2-NHS ester to form a dead-end adduct[3].

Mechanisms of Cy2-NHS ester degradation via hydrolysis and aminolysis.

Storage Rules:

-

Long-term Storage: Store lyophilized Cy2 at -20°C to -30°C in a desiccator, strictly protected from light to prevent photobleaching[2].

-

The "Warm-Up" Rule: Never open a cold vial of Cy2. If opened while cold, ambient humidity will instantly condense on the inner walls of the vial, causing catastrophic hydrolysis. Always allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening.

Part 3: Self-Validating Experimental Protocol for Protein Labeling

The following protocol is engineered for 2D-DIGE and general protein labeling, incorporating self-validating checkpoints to ensure the chemistry remains active.

Self-validating workflow for Cy2-NHS ester protein labeling and quenching.

Step 1: Dye Reconstitution

-

Equilibrate the lyophilized Cy2-NHS ester to room temperature for 30 minutes.

-

Crack open a fresh ampoule of labeling-grade, anhydrous DMF (amine-free)[3].

-

Reconstitute the dye to a stock concentration of 1 mM (e.g., add 25 µL DMF to 25 nmol of dye)[4].

-

Validation Checkpoint: The solution must appear deep yellow[5]. If it is pale or colorless, the dye has degraded and should be discarded.

-

Create a working solution of 200 pmol/µL or 400 pmol/µL by further diluting with anhydrous DMF[5].

Step 2: Protein Preparation

-

Ensure the protein is dissolved in an amine-free buffer (e.g., 30 mM Tris, HEPES, or Bicarbonate)[4]. Do not use buffers containing primary amines like glycine.

-

Adjust the pH to 8.0–8.5[6].

-

Causality Insight: At physiological pH (7.4), lysine residues are protonated (

) and lack nucleophilicity. Elevating the pH to 8.5 deprotonates the amines (

Step 3: The Labeling Reaction

-

Add 400 pmol of Cy2 working solution to 50 µg of protein[7].

-

Mix thoroughly by pipetting (do not vortex excessively to avoid protein denaturation).

-

Incubate on ice for 30 minutes in the dark[7].

Step 4: Quenching

-

Add 1 µL of 10 mM L-lysine to the reaction mixture[7].

-

Incubate on ice for an additional 10 minutes[7].

-

Causality Insight: L-lysine contains an abundance of primary amines. It acts as a sacrificial nucleophile, rapidly consuming any unreacted Cy2-NHS ester. This prevents off-target labeling and background fluorescence during downstream analytical steps.

References

-

[5] Title: Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling | Source: PubMed Central (NIH) | URL:[Link]

-

[4] Title: CyDye DIGE Fluors (NHS Ester) for 2-D DIGE | Source: National Taiwan University | URL:[Link]

-

[7] Title: Chapter 6 - UCLA – Chemistry and Biochemistry | Source: UCLA | URL:[Link]

Sources

- 1. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. juang.bst.ntu.edu.tw [juang.bst.ntu.edu.tw]

- 5. Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.ucla.edu [chem.ucla.edu]

Technical Guide: Safety, Stability, and Operational Handling of CY2 (Cyanine 2) NHS Ester

Executive Summary

Compound Identity: CY2 (Cyanine 2) NHS Ester Primary Application: Proteomic Profiling (2D-DIGE), Fluorescence Microscopy Critical Hazard: Hydrolytic Instability & Solvent Toxicity (DMF)

This technical guide provides a rigorous operational framework for the handling of CY2 (Cyanine 2) , specifically its N-hydroxysuccinimide (NHS) ester derivative. While widely used for its distinct spectral properties in multiplex proteomics, CY2 presents unique stability challenges. Successful deployment requires strict adherence to anhydrous protocols and pH-controlled reaction environments. This guide synthesizes safety mandates with field-proven experimental logic to ensure data integrity and personnel safety.

Physicochemical Profile & Stability Mechanisms[1][2]

CY2 is a polymethine cyanine dye. In its reactive NHS-ester form, it is designed to covalently modify lysine residues on proteins. Understanding its degradation pathways is the prerequisite for successful handling.

Spectral & Chemical Properties

| Property | Specification | Operational Implication |

| Excitation Max | 489 nm | Requires 488 nm Argon-ion laser or Blue LED source. |

| Emission Max | 506 nm | Green fluorescence; distinct from Cy3 (Red) and Cy5 (Far-Red). |

| Reactive Group | NHS Ester | Reacts with primary amines (-NH2) at pH 8.0–9.0. |

| Solubility | Soluble in DMF/DMSO | Hydrophobic : Requires organic solvent for reconstitution. |

| Molecular Weight | ~637 Da | Minimal mass shift, but detectable in mass spectrometry. |

Degradation Pathways (The "Why" Behind the Protocol)

Two primary forces degrade CY2 performance: Hydrolysis and Photobleaching .

-

Hydrolysis (The Silent Killer): The NHS-ester moiety is thermodynamically unstable in aqueous environments. Moisture competes with protein lysines for the ester bond. If the dye hydrolyzes before it touches the protein, it becomes a non-reactive carboxylic acid. The result is a "blank" gel despite proper technique.

-

Photobleaching: Cyanine dyes are susceptible to radical-mediated oxidation upon light exposure, leading to irreversible loss of fluorescence.

Stability Logic Diagram

The following diagram illustrates the critical failure points in the CY2 lifecycle.

Caption: Critical failure pathways for CY2. Moisture leads to hydrolysis (red path), rendering the dye inert.

Toxicological Assessment & Safety Protocols

While the CY2 dye itself generally exhibits low acute toxicity in the quantities used for labeling (nanomoles), the solvents and buffers required for its use pose significant risks.

Hazard Identification

-

CY2 NHS Ester:

-

Dimethylformamide (DMF) – The Major Hazard:

-

Classification: Reprotoxic (Cat 1B), Hepatotoxic.

-

Risks: DMF is readily absorbed through the skin.[1] It is a potent liver toxin and teratogen.

-

Precaution: NEVER handle DMF outside a fume hood. Double-gloving (Nitrile) is recommended.

-

Personal Protective Equipment (PPE) Matrix

| PPE Item | Specification | Rationale |

| Gloves | Nitrile (Double layer recommended) | DMF penetrates latex rapidly. |

| Eye Protection | Chemical Splash Goggles | Protects against accidental solvent splashes. |

| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of DMF vapors and dye dust. |

| Clothing | Lab Coat (Buttoned), Closed-toe shoes | Standard barrier protection. |

Operational Handling: A Self-Validating Protocol

This protocol is designed with "checkpoints" to ensure the system is working before committing valuable samples.

Reconstitution (The Anhydrous Checkpoint)

Objective: Dissolve CY2 without triggering hydrolysis.

-

Reagent: Anhydrous DMF (Dimethylformamide), 99.8% purity, <0.005% H2O.[3]

-

Critical Constraint: DMF is hygroscopic. Use a bottle opened less than 3 months ago . If the DMF is old, it contains water, and your labeling will fail.

-

-

Protocol:

-

Remove CY2 vial from -20°C storage.

-

Wait 15 minutes for the vial to reach room temperature before opening.

-

Causality: Opening a cold vial causes atmospheric condensation inside, instantly hydrolyzing the dye.

-

-

Add the specific volume of Anhydrous DMF to achieve 1 nmol/µL (typically 400 pmol/µL for minimal labeling).

-

Vortex briefly and spin down.

-

Protein Labeling (The pH Checkpoint)

Objective: Covalent attachment to Lysine.

-

The Chemistry: The NHS ester attacks the ε-amino group of lysine. This reaction is pH-dependent.

-

Protocol:

-

Validation Step: Spot 1 µL of your protein buffer on a pH strip.[3] If it is not pH 8.5, adjust using 1.5 M Tris-HCl (pH 8.8).

-

Add CY2 stock to protein (Ratio: 400 pmol dye per 50 µg protein).

-

Incubate on ice for 30 minutes in the dark .

-

Quenching: Add 1 µL of 10 mM Lysine.

-

Mechanism:[5] Lysine provides a massive excess of primary amines, scavenging any remaining unreacted dye to prevent cross-labeling during electrophoresis.

-

-

The "Self-Validating" Workflow Diagram

This workflow includes a 1D-PAGE checkpoint to verify labeling efficiency before running the complex 2D-DIGE.

Caption: Operational workflow with mandatory pH and 1D-PAGE validation checkpoints.

Storage and Waste Management

Storage

-

Lyophilized: -20°C, desiccated, protected from light. Stable for 6–12 months.

-

Reconstituted (in DMF):

-

Recommendation: Use immediately.[6]

-

If necessary: Store at -80°C for max 2 weeks. The stability in solution is poor due to trace moisture in DMF.

-

Waste Disposal[7]

-

Liquid Waste: All CY2 solutions containing DMF must be disposed of in Halogenated Organic Solvent waste streams. Do not pour down the sink.

-

Solid Waste: Tips and tubes contaminated with CY2 should be treated as hazardous chemical waste.

References

-

Cytiva (formerly GE Healthcare). 2-D DIGE: Ettan DIGE System User Manual. (Primary source for CyDye DIGE Fluor handling and pH requirements). [Link]

-

National Institutes of Health (PMC). Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling. (Detailed protocol on labeling chemistry and troubleshooting). [Link]

-

Bio-Rad. Imaging and Analysis of DIGE: Instruction Manual. (Spectra and imaging settings for Cy2). [Link]

Sources

The Strategic Utility of Cyanine 2 (Cy2) in Advanced Proteomics and Super-Resolution Microscopy: A Technical Guide

Executive Summary

Cyanine 2 (Cy2) is a highly stable, green-fluorescent dye (Excitation ~489 nm / Emission ~506 nm) that has fundamentally transformed multiplexed experimental designs in molecular biology. Unlike traditional fluorophores used merely for static visualization, Cy2 is strategically deployed as a dynamic control mechanism. This in-depth technical guide explores the causality behind using Cy2 as a universal internal standard in Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) and as a critical photo-activator in Single-Molecule Localization Microscopy (SMLM).

The Causality of Cy2 as the Universal Internal Standard in 2D-DIGE

Traditional 2D-PAGE (Polyacrylamide Gel Electrophoresis) is notoriously plagued by gel-to-gel variation. Inconsistent polymerization, buffer anomalies, and temperature fluctuations mean that a protein spot on Gel A cannot be perfectly aligned with the same spot on Gel B.

The advent of 2D-DIGE solved this by allowing multiple samples to be run on the same gel. However, the true breakthrough was the introduction of a pooled internal standard labeled specifically with Cy2 .

Why Cy2?

In a standard multiplex setup, experimental samples are labeled with Cy3 and Cy5, while Cy2 is strictly reserved for a pool containing equal aliquots of every biological sample in the experiment[1]. Cy2 is chosen for the standard because it exhibits a slightly weaker non-linear response compared to Cy3 and Cy5; reserving the brighter dyes for the experimental samples ensures maximum dynamic range for detecting low-abundance differential proteins[2].

By running the Cy2-labeled pool on every single gel, researchers create a universal denominator. Every protein spot in the Cy3 or Cy5 channels is mathematically normalized against its exact spatial counterpart in the Cy2 channel on the same gel. This spatial intensity bias removal (SIBR) completely cancels out gel-to-gel variations, allowing for highly robust statistical analysis using linear mixed models [3].

Quantitative Data: Multiplexing Parameters

To ensure accurate multiplexing, the dyes are size-matched and charge-matched. Below is a summary of the quantitative parameters for CyDye DIGE Fluor minimal dyes [4]:

| Fluorophore | Ex Max (nm) | Em Max (nm) | Standard Experimental Role | Excitation Laser | Emission Filter |

| Cy2 | 489 | 506 | Pooled Internal Standard | 488 nm | 520 nm BP |

| Cy3 | 532 | 580 | Biological Sample A | 532 nm | 580 nm BP |

| Cy5 | 633 | 670 | Biological Sample B | 633 nm | 670 nm BP |

Self-Validating Protocol: 2D-DIGE Labeling and Multiplexing

The following methodology outlines the step-by-step workflow for executing a Cy2-normalized 2D-DIGE experiment [1].

Step 1: Sample Preparation & Pooling Prepare all protein extracts in a DIGE-compatible lysis buffer (7 M urea, 2 M thiourea, 4% CHAPS, pH 8.5) [5]. Create the internal standard by pooling equal aliquots (e.g., 50 µg each) of all biological samples involved in the study.

Step 2: Fluorescent Labeling Maintain a strict ratio of 400 pmol of CyDye minimal dye per 50 µg of protein.

-

Add Cy2 to the pooled standard.

-

Add Cy3 and Cy5 to the respective experimental samples.

-

Incubate all tubes on ice, in the dark, for exactly 30 minutes[1].

Step 3: Quenching (Validation Checkpoint) Halt the labeling reaction by adding 1 µL of 10 mM lysine per 400 pmol of dye. Incubate for 10 minutes on ice.

-

Self-Validation Checkpoint: Before proceeding, run a 1D mini-gel of the labeled aliquots. Verify that the minimal dyes (which add ~500 Da) have not drastically shifted the molecular weight and that fluorescence is detectable. This prevents wasting resources on a failed 2D run.

Step 4: Multiplex Mixing & Electrophoresis Combine the Cy2-labeled standard, Cy3-labeled sample, and Cy5-labeled sample into a single microcentrifuge tube. Rehydrate the Immobiline DryStrip gel with this multiplexed mixture and perform Isoelectric Focusing (IEF), followed by second-dimension SDS-PAGE[5].

Step 5: Imaging & DeCyder Analysis Scan the gel sequentially using a variable mode imager (e.g., Typhoon) at the specific wavelengths listed in the table above. Use analysis software to calculate the Cy3:Cy2 and Cy5:Cy2 volume ratios, effectively normalizing the data[4].

Fig 1: 2D-DIGE workflow utilizing Cy2 as the pooled internal standard for normalization.

Cy2 in Single-Molecule Localization Microscopy (STORM)

Beyond proteomics, Cy2 plays a pivotal role in Stochastic Optical Reconstruction Microscopy (STORM). Multicolor super-resolution imaging requires fluorophores that can be reliably switched between a fluorescent and a dark state.

The Causality of the Activator-Reporter Pair

To achieve multicolor STORM, researchers utilize combinatorial pairing of "activator" and "reporter" dyes. Cy2 acts as a highly efficient activator when paired with a Cy5 reporter [6].

The causality is rooted in energy transfer and spectral separation. Cy5 can be driven into a stable, non-fluorescent dark state by a high-intensity red laser (633 nm). To bring a sparse subset of Cy5 molecules back to the fluorescent state for single-molecule localization, an activator dye is required. Because Cy2's absorption spectrum is far removed from Cy5, a 457 nm blue laser can selectively excite Cy2. The excited Cy2 then facilitates the photo-activation of the adjacent Cy5 molecule back to its emitting state[7].

Self-Validating Protocol: Cy2-Mediated Multicolor STORM

Step 1: Probe Conjugation Conjugate secondary antibodies or DNA constructs with the Cy2-Cy5 activator-reporter pair. Ensure close spatial proximity between the two dyes to allow for efficient activation[8].

Step 2: Dark State Induction (Validation Checkpoint) Mount the sample in an oxygen-scavenging buffer containing thiols (e.g., MEA). Expose the sample to a 633 nm red laser.

-

Self-Validation Checkpoint: Monitor the fluorescence. The system is validated for STORM only when the Cy5 fluorescence drops to a stable, near-zero baseline. If high background persists, buffer conditions must be optimized before proceeding.

Step 3: Stochastic Activation Periodically pulse the sample with a 457 nm blue laser. The Cy2 activator absorbs this energy and switches a sparse, optically resolvable subset of Cy5 molecules back to the fluorescent state[7].

Step 4: Localization & Reconstruction Image the activated Cy5 molecules using the 633 nm laser until they return to the dark state. Determine the centroid position of each photon burst to construct the super-resolution image with 20–30 nm spatial resolution[6].

Fig 2: Cy2-Cy5 activator-reporter photoswitching mechanism in multicolor STORM imaging.

Emerging Applications: Cy2 in Dual-Emission Probes

The unique photophysical properties of Cy2 are also being leveraged in the development of dual-fluorescent probes for in vivo bioimaging. Recent structural modifications have allowed Cy2 to be utilized in probes designed to simultaneously discriminate between structurally similar biothiols, such as glutathione (GSH) and cysteine/homocysteine (Cys/Hcy). In these advanced diagnostic applications, Cy2 enables visible green emission (550 nm) in the presence of specific biothiols, proving operable even in complex human serum samples and tumor-bearing models .

References

-

Basic protocol of 2D-DIGE for two protein samples Source: ResearchGate URL: [Link][9]

-

2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics Source: NCBI Bookshelf URL:[Link][10]

-

Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling Source: PMC (Nature Protocols) URL:[Link][4]

-

2-D experimental design using Ettan DIGE system Source: Cytiva Life Sciences URL: [Link][1]

-

Improving 2D-DIGE protein expression analysis by two-stage linear mixed models Source: Bioinformatics (Oxford Academic) URL:[Link][3]

-

A visible and near-infrared dual-fluorescent probe for discrimination between Cys/Hcy and GSH Source: Biomaterials Science (RSC) URL:[Link]

-

Alternative Experimental Design with an Applied Normalization Scheme Can Improve Statistical Power in 2D-DIGE Experiments Source: Journal of Proteome Research (ACS) URL: [Link][2]

-

Multicolor super-resolution imaging with photo-switchable fluorescent probes Source: Science (PubMed) URL:[Link][7],[6],[8]

Sources

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-Dimensional Separation of Protein Samples [sigmaaldrich.com]

- 6. Multicolor super-resolution imaging with photo-switchable fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Application of Cy2 Dye in Molecular Biology: From 2D-DIGE Standardization to Non-Polar Multiplexing

Executive Summary

Cyanine 2 (Cy2) is a highly specialized carbocyanine fluorophore that has fundamentally shaped quantitative proteomics and high-resolution histology. While modern synthetic dyes have largely superseded traditional fluorophores in routine aqueous assays, Cy2 retains absolute indispensability in two critical domains: serving as the universal internal standard in Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) and providing unmatched photostability in non-polar plastic mounting media. This whitepaper deconstructs the photophysical causality behind Cy2's behavior and provides field-validated methodologies for its application.

Photophysical Dynamics and Structural Causality

To effectively utilize Cy2, researchers must first understand the structural mechanics that dictate its fluorescence. Cy2 exhibits an excitation maximum of ~489 nm and an emission maximum of ~506 nm[1]. However, its quantum yield (Φ)—the efficiency with which it converts absorbed light into emitted fluorescence—is highly dependent on its microenvironment[1].

In low-viscosity aqueous solutions, Cy2 exhibits a relatively low baseline quantum yield (Φ ≈ 0.12)[1]. This occurs because the absorbed photon energy is frequently dissipated through non-radiative decay, specifically via cis-trans isomerization around the molecule's flexible polymethine bridge[1].

The Causality of Environmental Enhancement: When Cy2 is covalently conjugated to a rigid macromolecule (such as a protein) or embedded in a highly viscous, non-polar environment (such as DPX mounting media), this rotational freedom is sterically hindered[1][2]. Stripped of the ability to dissipate energy mechanically, the excited singlet state is forced to relax via radiative decay, drastically increasing both the quantum yield and the photostability of the dye[1].

Fig 1. Cy2 photophysics and the impact of environmental viscosity on quantum yield.

Comparative Photophysics: Cy2 vs. FITC and Alexa Fluor 488

In standard aqueous immunofluorescence, Alexa Fluor 488 has largely replaced both FITC and Cy2 due to its extreme photostability and pH-insensitivity[3][4]. FITC is notoriously susceptible to rapid photobleaching and is highly sensitive to pH fluctuations[3][4]. However, as summarized below, Cy2 possesses unique lipophilic properties that make it superior to Alexa Fluor 488 in specific, non-polar microenvironments[2].

| Photophysical Property | Cy2 | FITC | Alexa Fluor 488 |

| Excitation Max (nm) | 489[1] | 495[4] | 493[3] |

| Emission Max (nm) | 506[1] | 521[4] | 519[3] |

| Quantum Yield (Φ) | ~0.12 (Highly Variable)[1] | High | High |

| Photostability (Aqueous) | Moderate[2] | Low (Rapid Bleaching)[4] | Extremely High[3] |

| Photostability (Non-Polar) | Superior [2] | Poor | Poor (Loss of Hydration)[2] |

| pH Sensitivity | Insensitive[5] | Highly Sensitive[3] | Insensitive (pH 4-10)[3] |

The 2D-DIGE Paradigm: Cy2 as the Universal Internal Standard

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) revolutionized quantitative proteomics by solving the primary limitation of traditional 2D-PAGE: gel-to-gel variation[6]. This is achieved through multiplexing using size- and charge-matched N-hydroxysuccinimide (NHS) esters of Cy2, Cy3, and Cy5[7][8].

The Causality of the Internal Standard: In a 2D-DIGE experiment, a pooled internal standard is generated by mixing equal aliquots of every biological sample in the study[7][9]. This pooled sample is exclusively labeled with Cy2[7]. The Cy2-labeled pool is then co-electrophoresed on every single gel alongside the Cy3- and Cy5-labeled experimental samples[6][8].

Because the Cy2 signal represents the exact same aggregate proteome across all gels, image analysis software (e.g., DeCyder) can normalize the Cy3 and Cy5 spot volumes against the Cy2 internal standard within the exact same gel[9]. This mathematically cancels out any inconsistencies in isoelectric focusing (IEF) or polyacrylamide polymerization, ensuring that any observed differential expression is strictly biological, not technical[6][9].

Fig 2. 2D-DIGE multiplexing workflow utilizing Cy2 as the universal internal standard.

Self-Validating Protocol: Minimal Labeling for 2D-DIGE

Mechanistic Rationale: The NHS-ester of Cy2 reacts specifically with the ε-amino group of lysine residues[8]. Because lysine carries a positive charge at physiological pH, the CyDye is engineered with its own intrinsic positive charge to replace it, thereby preserving the protein's native isoelectric point (pI)[8]. To prevent multiple dye molecules from binding to a single protein—which would cause mass shifts and hydrophobic smearing—the dye-to-protein ratio is strictly limited. "Minimal labeling" ensures that only ~5% of available lysines are tagged, resulting in predominantly single-labeling per protein molecule[8].

Self-Validation Mechanism: By loading the Cy2-labeled internal standard on every gel, the protocol validates itself. If a gel polymerizes unevenly, the Cy2 spot map distorts identically to the Cy3/Cy5 maps. Normalization mathematically neutralizes these artifacts[6].

Step-by-Step Methodology

-

Sample Preparation: Precipitate proteins and resuspend them in a compatible lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS) to a final concentration of approximately 5–6 μg/μL[7][10]. Ensure the pH is adjusted to 8.5, the optimal range for NHS-ester reactivity.

-

Internal Standard Pooling: Extract equal aliquots of protein from every biological sample in the experimental cohort and pool them together into a single master tube[7][9].

-

Minimal Labeling Reaction: Add 400 pmol of reconstituted Cy2 NHS-ester dye per 50 μg of the pooled internal standard protein[7][9]. Mix thoroughly by pipetting.

-

Incubation: Incubate the reaction mixture on ice for 30 to 40 minutes in complete darkness to protect the fluorophore[9].

-

Reaction Quenching: Add 1 μL of 10 mM L-lysine per 400 pmol of dye. Incubate on ice for an additional 10 minutes[9]. The free lysine rapidly scavenges any unreacted Cy2 NHS-ester, preventing off-target labeling during multiplexing.

-

Multiplexing & Electrophoresis: Combine 50 μg of the Cy2-labeled internal standard with 50 μg of a Cy3-labeled sample and 50 μg of a Cy5-labeled sample[8][9]. Adjust the final volume with rehydration buffer (containing DTT and ampholytes) and proceed immediately to first-dimension Isoelectric Focusing (IEF)[9][10].

Cy2 in High-Resolution Immunofluorescence: The Non-Polar Advantage

While Alexa Fluor dyes dominate aqueous immunofluorescence, histological applications often require permanent, archival mounting in plastic, non-polar media (such as DPX or Permount)[2].

The Causality of Dye Selection in Histology: Preparing tissue for plastic mounting requires harsh dehydration through graded ethanol and xylene series. Highly sulfonated, modern dyes (like Alexa Fluor 488) are extremely hydrophilic; when stripped of their hydration shells by xylene, they often precipitate or suffer massive drops in quantum efficiency[2].

Conversely, Cy2 is inherently more lipophilic[2]. It easily withstands harsh dehydration protocols and, once embedded in the rigid, non-polar environment of DPX, its cis-trans isomerization is blocked (as detailed in Section 1). Consequently, Cy2 exhibits brilliant, long-lasting fluorescence in DPX, significantly outperforming its modern counterparts in this highly specific niche[2].

References

-

[6] Basic protocol of 2D-DIGE for two protein samples. Source: researchgate.net.6

-

[3] Fluorescent Dyes for Secondary Antibodies. Source: dianova.com. 3

-

[7] Two-Dimensional Differential Gel Electrophoresis (2D-DIGE): Background. Source: abdn.ac.uk. 7

-

[8] Fluorescence two-dimensional difference gel electrophoresis for biomaterial applications. Source: royalsocietypublishing.org. 8

-

[9] 2D-DIGE as a strategy to identify serum protein biomarkers. Source: dovepress.com. 9

-

[4] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Source: nih.gov. 4

-

[2] Cyanine Dyes (Cy2, Cy3, and Cy5). Source: jacksonimmuno.com. 2

-

[10] Application of highly sensitive fluorescent dyes to laser microdissection and 2D-DIGE. Source: researchgate.net. 10

-

[1] A Comparative Guide to the Quantum Yield of Cyanine Dyes. Source: benchchem.com. 1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. abdn.ac.uk [abdn.ac.uk]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Protocol for labeling antibodies with CY2

Application Note: High-Efficiency Cyanine 2 (Cy2) Antibody Conjugation: Mechanistic Insights and Optimized Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Principles

Cyanine 2 (Cy2) is a highly photostable, green-fluorescent dye (Excitation ~489 nm, Emission ~506 nm) frequently utilized as a superior alternative to FITC in immunofluorescence, flow cytometry, and 2D Difference Gel Electrophoresis (DIGE).

Labeling antibodies with Cy2 relies on N-Hydroxysuccinimide (NHS) ester chemistry. As an Application Scientist, I emphasize that successful conjugation is not merely about following steps, but controlling the thermodynamic and kinetic environment of the reaction. The Cy2-NHS ester acts as an electrophile, reacting specifically with the unprotonated

The Causality of pH and Buffer Selection:

The reaction's success is governed strictly by the pH of the buffer. At physiological pH (7.4), lysine side chains (pKa ~10.5) are heavily protonated (

Mechanism of Cy2-NHS ester reacting with primary amines to form an amide bond.

Quantitative Parameters & Experimental Design

To ensure a self-validating and reproducible system, the following physicochemical parameters must be strictly maintained.

| Parameter | Optimal Range | Mechanistic Rationale |

| Antibody Concentration | 2.0 – 10.0 mg/mL | High concentration drives bimolecular reaction kinetics; <2 mg/mL drastically reduces conjugation efficiency[1]. |

| Reaction pH | 8.3 – 8.5 | Balances lysine deprotonation (requires higher pH) with NHS ester stability (hydrolyzes at higher pH)[2]. |

| Buffer Composition | 0.1 M NaHCO₃ | Must be strictly free of primary amines (e.g., Tris, Glycine) to prevent competitive dye consumption[1]. |

| Molar Ratio (Dye:IgG) | 8:1 to 10:1 | Yields an optimal Degree of Labeling (DOL) of 3–6. Higher ratios cause over-labeling and precipitation[2]. |

| Incubation Time/Temp | 60 min at 20–25°C | Sufficient time for reaction completion before the remaining NHS ester fully hydrolyzes in the aqueous buffer[1]. |

Step-by-Step Experimental Protocol

Workflow for Cy2-NHS ester antibody conjugation and purification.

Phase 1: Antibody Preparation & Buffer Exchange

-

Verify Formulation: Ensure the antibody is free of carrier proteins (e.g., BSA) and amine-containing buffers (e.g., Tris, sodium azide).

-

Buffer Exchange: Equilibrate a 10 kDa MWCO centrifugal filter or a desalting column with 0.1 M Sodium Bicarbonate buffer (pH 8.3–8.5).

-

Concentration: Process the antibody to achieve a final concentration of 2.0 to 10.0 mg/mL in the bicarbonate buffer[1].

Phase 2: Dye Reconstitution

-

Temperature Equilibration: Remove the lyophilized Cy2-NHS ester from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which rapidly hydrolyzes the NHS ester into an unreactive state.

-

Reconstitution: Dissolve the dye in high-purity, anhydrous DMSO (or amine-free DMF) to prepare a 10 mM stock solution. Vortex gently to ensure complete dissolution[1].

Phase 3: Conjugation Reaction

-

Calculate Dye Volume: For a standard IgG (MW ~150,000 Da), calculate the volume of 10 mM Cy2-NHS ester required to achieve a 10:1 molar excess:

-

Initiate Reaction: While gently swirling the antibody solution, add the calculated volume of Cy2-NHS ester dropwise. Critical Note: Ensure the organic solvent (DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture in the dark at room temperature (20–25°C) for exactly 60 minutes[1].

Phase 4: Purification (Size Exclusion Chromatography)

-

Column Preparation: Equilibrate a Sephadex G-25 desalting column (or equivalent) with 1× PBS (pH 7.4)[1].

-

Load & Elute: Load the reaction mixture onto the column and elute with PBS.

-

Fraction Collection: The labeled antibody will elute first in the void volume (visible as a fast-moving green/yellow band). The unreacted free dye will interact with the matrix and elute significantly later. Collect the fractions containing the first colored band[1].

Quality Control: A Self-Validating System

A robust protocol must include built-in validation to confirm success before downstream application.

Visual Validation: During SEC purification, the clear separation of two distinct colored bands confirms that conjugation occurred and free dye was successfully separated. If only one slow-moving band is observed, the conjugation failed (likely due to hydrolyzed dye or amine contamination).

Quantitative Validation (Degree of Labeling - DOL):

Measure the absorbance of the purified conjugate at 280 nm (

-

Antibody Concentration (M):

-

Degree of Labeling (Moles of Dye per Mole of IgG):

Troubleshooting Matrix:

-

DOL < 3.0 (Under-labeling): Weak fluorescence signal. Root Cause: Buffer contained competitive amines (e.g., Tris), pH was < 8.0, or the Cy2-NHS ester was degraded by moisture prior to use.

-

DOL > 6.0 (Over-labeling): High background, fluorescence self-quenching, and potential antibody precipitation. Root Cause: Molar ratio of dye was too high, or antibody concentration was overestimated. Fix: Add 5% glycerol to stabilize the hydrophobic conjugate, and reduce the dye ratio in future batches.

References

- Cy2-SE (iodine) | Amino Fluorescent Dye Protocol.MedChemExpress.

- CYanine NHS - FT-BB7493.Interchim.

- CY2 Minimal Labeling of Proteins.BenchChem.

Sources

Mastering Protein Bioconjugation: An Application & Protocol Guide to CY2 NHS Ester

For researchers, scientists, and drug development professionals venturing into the precise world of protein modification, the choice of a fluorescent label is paramount. This guide provides an in-depth exploration of CY2, a versatile green-fluorescent cyanine dye, and its application in protein conjugation through its amine-reactive N-hydroxysuccinimide (NHS) ester derivative. We will delve into the chemical principles, provide detailed, field-proven protocols, and offer insights to ensure the successful synthesis and characterization of your CY2-protein conjugates.

Introduction to CY2: A Bright and Stable Fluorophore for Protein Labeling

CY2 is a member of the cyanine dye family, renowned for their high extinction coefficients, good water solubility, and tunable fluorescence properties.[1][2] CY2 exhibits a spectral profile similar to fluorescein (FITC) and Alexa Fluor™ 488, with an excitation maximum around 492 nm and an emission maximum at approximately 508 nm, making it compatible with standard green fluorescence detection channels.[3] Its utility spans a wide range of applications, from fluorescence microscopy and flow cytometry to proteomics and immunoassays.[4][5]

The CY2 NHS ester is specifically designed for the covalent attachment of the CY2 fluorophore to proteins and other biomolecules containing primary amines.[6] This is achieved through a robust and efficient chemical reaction that forms a stable amide bond, ensuring a permanent label for downstream applications.[6]

Table 1: Key Properties of CY2

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~492 nm | [3] |

| Emission Maximum (λem) | ~508 nm | [3] |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ at 490 nm | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [6] |

| Target Functional Group | Primary Amines (-NH₂) | [7] |

The Chemistry of Conjugation: Mechanism of CY2 NHS Ester Reaction

The conjugation of CY2 NHS ester to a protein is a classic example of nucleophilic acyl substitution. The reaction targets the primary amines present on the protein, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus.[7]

The reaction proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Release of NHS and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond between the CY2 dye and the protein.

This reaction is highly efficient and specific for primary amines under appropriate pH conditions.

Caption: Mechanism of CY2 NHS Ester Conjugation with a Protein's Primary Amine.

Experimental Protocols: A Step-by-Step Guide to CY2-Protein Conjugation

This section provides a comprehensive, step-by-step protocol for the successful conjugation of CY2 NHS ester to your protein of interest.

Essential Materials and Reagents

-

Protein of Interest: Purified and in an amine-free buffer (e.g., PBS, HEPES, bicarbonate, or borate buffer). The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.

-

CY2 NHS Ester: Stored desiccated and protected from light at -20°C.[3]

-

Amine-Free Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. The optimal pH for the NHS ester reaction is between 7.2 and 8.5.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the CY2 NHS ester. Ensure the solvent is of high quality and free of amines.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the reaction.

-

Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.[1]

-

Spectrophotometer: For measuring absorbance to determine protein concentration and degree of labeling.

Pre-Conjugation Preparations

-

Protein Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris or glycine), it is crucial to exchange it into an amine-free reaction buffer. This can be achieved through dialysis or by using a desalting column.

-

Determine Protein Concentration: Accurately measure the concentration of your protein solution using a spectrophotometer at 280 nm (A280) or a protein concentration assay like the Bradford or BCA assay.

Conjugation Reaction Workflow

Caption: Experimental Workflow for CY2-Protein Conjugation.

Detailed Protocol

-

Prepare the Protein Solution: Adjust the concentration of your purified protein to 2-10 mg/mL in the amine-free reaction buffer (pH 8.3-8.5).

-

Prepare the CY2 NHS Ester Stock Solution: Immediately before use, dissolve the CY2 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Initiate the Conjugation Reaction:

-

Calculate the volume of the CY2 NHS ester stock solution required to achieve a 10- to 20-fold molar excess relative to the protein. This ratio may need to be optimized for your specific protein.[3]

-

Slowly add the calculated volume of the CY2 stock solution to the protein solution while gently vortexing or stirring.

-

-

Incubate: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice.[3] Protect the reaction from light to prevent photobleaching of the CY2 dye.

-

Quench the Reaction: Stop the reaction by adding the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Purification of the CY2-Protein Conjugate

It is essential to remove any unreacted CY2 dye from the conjugate solution, as its presence will interfere with the accurate determination of the degree of labeling.[1] Size-exclusion chromatography is a highly effective method for this purification step.

-

Prepare the Column: Equilibrate a Sephadex G-25 column with an appropriate storage buffer (e.g., PBS).

-

Load the Sample: Carefully load the quenched reaction mixture onto the top of the column.

-

Elute the Conjugate: Elute the column with the storage buffer. The CY2-protein conjugate, being larger, will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.

-

Collect Fractions: Collect the fractions containing the purified CY2-protein conjugate.

Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is a critical parameter for characterizing your conjugate and ensuring experimental reproducibility. It represents the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically.

4.1. Spectrophotometric Measurements

-

Measure the absorbance of the purified CY2-protein conjugate at two wavelengths:

-

280 nm (A₂₈₀): The absorbance maximum for most proteins.

-

~492 nm (Aₘₐₓ): The absorbance maximum for the CY2 dye.

-

-

Ensure that the absorbance readings are within the linear range of your spectrophotometer (typically below 2.0). If necessary, dilute the conjugate solution and record the dilution factor.[1]

4.2. Calculation of the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of both the protein and the CY2 dye, as well as a correction factor to account for the dye's absorbance at 280 nm.

The formula for calculating the DOL is as follows:

DOL = (Aₘₐₓ × εₚᵣₒₜ) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × εₘₐₓ]

Where:

-

Aₘₐₓ: Absorbance of the conjugate at the absorbance maximum of CY2 (~492 nm).

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

εₚᵣₒₜ: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to your protein.

-

εₘₐₓ: Molar extinction coefficient of CY2 at its absorbance maximum (150,000 M⁻¹cm⁻¹ at 490 nm).[3]

Table 2: Parameters for DOL Calculation

| Parameter | Description | Value/Source |

| Aₘₐₓ | Absorbance of conjugate at ~492 nm | Measured |

| A₂₈₀ | Absorbance of conjugate at 280 nm | Measured |

| εₚᵣₒₜ | Molar extinction coefficient of protein at 280 nm | Protein-specific |

| εₘₐₓ | Molar extinction coefficient of CY2 at ~492 nm | 150,000 M⁻¹cm⁻¹[3] |

| CF₂₈₀ | Correction factor for CY2 at 280 nm | Empirically determined or estimated (~0.05-0.08) |

Troubleshooting Common Issues in CY2-Protein Conjugation

Even with a robust protocol, challenges can arise. This section addresses common problems and provides practical solutions.

Table 3: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the protein buffer.- Suboptimal pH of the reaction buffer.- Inactive CY2 NHS ester due to hydrolysis.- Low protein concentration. | - Perform buffer exchange into an amine-free buffer.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Use a fresh stock solution of CY2 NHS ester.- Concentrate the protein to 2-10 mg/mL. |

| Protein Precipitation | - Over-labeling of the protein.- The CY2 dye may increase the hydrophobicity of the protein. | - Reduce the molar excess of the CY2 NHS ester in the reaction.- Decrease the reaction time.- Perform the reaction at a lower temperature (e.g., 4°C). |

| High Background Fluorescence | - Incomplete removal of unreacted CY2 dye. | - Repeat the purification step (size-exclusion chromatography or dialysis).- Ensure the column size is adequate for the sample volume. |

| Loss of Protein Activity | - Labeling of lysine residues critical for the protein's function. | - Reduce the degree of labeling by lowering the molar excess of the CY2 NHS ester.- Consider alternative labeling strategies that target different functional groups (e.g., maleimides for cysteine residues). |

Conclusion

The conjugation of CY2 NHS ester to proteins is a powerful technique for fluorescently labeling biomolecules for a multitude of research applications. By understanding the underlying chemistry, adhering to optimized protocols, and diligently characterizing the final conjugate, researchers can generate high-quality reagents for their experiments. This guide provides the foundational knowledge and practical steps to empower scientists to confidently and successfully utilize CY2 in their protein conjugation endeavors.

References

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

-

Dutscher. Amersham CyDye mono-reactive NHS Esters. [Link]

-

Vector Laboratories. CY3B NHS ESTER. [Link]

-

abberior. Degree of labeling (DOL) step by step. [Link]

-

Oreate AI. (2026, March 3). Decoding the Dye-to-Protein Ratio: A Crucial Step in Fluorescence Experiments. [Link]

-

Unknown. Degree of Labeling Explanation. [Link]

-

DSpace@MIT. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]

-

PMC. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]

-

Raines Lab. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanine 2 NHS ester [equivalent to Cy2(R) NHS ester] | U-genes | Biomol.com [biomol.com]

- 4. biotium.com [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. repligen.com [repligen.com]

- 7. pdf.dutscher.com [pdf.dutscher.com]

Introduction & Mechanistic Principles

Application Note & Protocol: Cy2 NHS Ester Protein Labeling and Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Cyanine 2 (Cy2) N-hydroxysuccinimide (NHS) ester is a highly sensitive, amine-reactive fluorescent dye widely utilized in proteomics, flow cytometry, and immunofluorescence[1]. As a Senior Application Scientist, it is critical to understand not just the steps of bioconjugation, but the underlying chemical causality that dictates experimental success.

The Chemistry of NHS Esters

NHS esters are electrophilic compounds that react selectively with primary aliphatic amines (such as the

The Causality of pH (8.3–8.5)

The conjugation reaction is a race between two competing pathways: aminolysis (the desired labeling reaction) and hydrolysis (the degradation of the NHS ester by water). Aminolysis requires the primary amine to be in its unprotonated, nucleophilic state (

The Causality of Anhydrous Solvents NHS esters are highly susceptible to moisture. Reconstituting the dye in high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is mandatory[5]. The introduction of even trace amounts of water during storage or reconstitution will rapidly hydrolyze the NHS ester into a non-reactive carboxylic acid, rendering the dye inert.

Photophysical and Chemical Properties

To design a self-validating experiment, you must understand the photophysical parameters of your fluorophore. Below is a summary of standard Cy2 properties[6][7].

| Property | Specification |

| Fluorophore | Cyanine 2 (Cy2) / Minimal Dye |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Target Residues | Primary Amines (Lysine |

| Excitation Max ( | ~489 nm |

| Emission Max ( | ~506 nm |

| Molar Extinction Coefficient ( | 70,000 – 150,000 M⁻¹cm⁻¹ (Dependent on specific derivative/manufacturer) |

| Correction Factor ( | ~0.11 |

| Spectrally Similar Dyes | FITC, Alexa Fluor™ 488, DyLight™ 488 |

Experimental Workflows

Workflow A: Minimal Labeling for 2D-DIGE (Proteomics)

Causality: In Two-Dimensional Difference Gel Electrophoresis (2D-DIGE), Cy2 is traditionally used to label the pooled internal standard[8][9]. "Minimal labeling" aims to label only ~3% of the total protein pool (approximately one dye molecule per protein). CyDye DIGE fluors carry a +1 charge that replaces the lost positive charge of the reacted lysine, maintaining the protein's native isoelectric point (pI) for the first dimension of IEF[10].

Protocol:

-

Sample Preparation: Solubilize proteins in an amine-free lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5)[11]. Self-Validation: Verify pH is exactly 8.5 using a micro-pH meter.

-

Dye Reconstitution: Briefly spin down the lyophilized Cy2 NHS ester. Reconstitute in anhydrous DMF to a stock concentration of 400 µM[10].

-

Conjugation: Add 400 pmol of Cy2 NHS ester to 50 µg of protein lysate[8][10]. Mix thoroughly by pipetting.

-